molecular formula C17H18ClFN4O B2693476 2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide CAS No. 1797619-01-2

2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide

Cat. No.: B2693476
CAS No.: 1797619-01-2
M. Wt: 348.81
InChI Key: HKIOWBYPMMKGMP-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro and fluoro groups, along with a piperidinyl-pyrimidinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-fluorobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Piperidinyl-Pyrimidinyl Moiety: This step involves the coupling of the benzamide core with 4-(piperidin-1-yl)pyrimidine-2-ylmethyl chloride using a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The piperidinyl-pyrimidinyl moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-fluoropyrimidine: Shares a similar pyrimidine core but lacks the benzamide and piperidinyl moieties.

    2-chloro-4-fluorobenzoic acid: Contains the benzamide core but lacks the pyrimidine and piperidinyl groups.

Uniqueness

2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide is unique due to its combination of chloro, fluoro, benzamide, and piperidinyl-pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c18-14-10-12(19)4-5-13(14)17(24)21-11-15-20-7-6-16(22-15)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9,11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIOWBYPMMKGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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